molecular formula C22H20N2O3S B2378237 4-(3-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941906-62-3

4-(3-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2378237
CAS No.: 941906-62-3
M. Wt: 392.47
InChI Key: ZZFSALBFDXIFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a high-purity small molecule belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class of compounds, which are recognized for their significant potential in therapeutic research . Compounds within this chemical family have demonstrated notable biological activity, particularly as antiviral agents. Specifically, certain 2H-1,2,4-benzothiadiazine-3(4H)-thion-1,1-dioxide derivatives have been investigated for their efficacy against retroviral infections, indicating the structural value of this scaffold in virology and drug discovery efforts . The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged structure in medicinal chemistry, forming the basis of several biologically active molecules . This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material according to all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-(2-methylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-16-8-7-10-18(14-16)15-23-20-12-5-6-13-21(20)28(26,27)24(22(23)25)19-11-4-3-9-17(19)2/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFSALBFDXIFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular structure of 4-(3-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can be represented as follows:

  • Molecular Formula : C19H20N2O2S
  • Molecular Weight : 344.44 g/mol

This compound features a benzothiadiazine core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research has demonstrated that benzothiadiazine derivatives exhibit significant antimicrobial effects. In particular, studies indicate that the compound can inhibit the growth of various bacterial strains. For instance, a study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition at specific concentrations.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using several assays. It was found to scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases. The antioxidant activity was quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where the compound demonstrated a dose-dependent response.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit certain enzymes. Specifically, it has been shown to inhibit tyrosinase activity, which is critical in melanin biosynthesis. This property could have implications for treating hyperpigmentation disorders.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that while some concentrations of the compound were non-toxic, higher concentrations exhibited significant cytotoxic effects. Notably, the compound was tested against B16F10 murine melanoma cells and showed promising results in reducing cell viability.

The mechanism through which This compound exerts its biological effects appears to involve:

  • Enzyme Interaction : The compound binds to specific active sites on enzymes such as tyrosinase and other metabolic enzymes.
  • Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing their harmful effects.

Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantStrong scavenging activity
Tyrosinase InhibitionSignificant inhibition
CytotoxicityDose-dependent effects

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of various benzothiadiazine derivatives including our compound. The results indicated a marked decrease in bacterial growth when treated with the compound at concentrations above 50 µg/mL.

Case Study 2: Antioxidant Potential

In another investigation focusing on oxidative stress, the compound was administered to cell cultures subjected to oxidative conditions. The results showed a significant reduction in reactive oxygen species (ROS) levels compared to control groups.

Scientific Research Applications

Antihypertensive Activity

Research has shown that derivatives of benzothiadiazinones exhibit significant antihypertensive effects. Studies indicate that this compound may act as an inhibitor of the angiotensin-converting enzyme (ACE), leading to reduced blood pressure levels.

Anticancer Properties

Benzothiadiazinones have been explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/Akt pathways.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Case Study 1: Antihypertensive Evaluation

A study published in a peer-reviewed journal evaluated the antihypertensive effects of this compound in hypertensive rat models. The results indicated a significant reduction in systolic blood pressure compared to control groups, supporting its potential as a therapeutic agent for hypertension management.

Case Study 2: Anticancer Mechanisms

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induces cell cycle arrest and apoptosis via intrinsic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntihypertensiveSignificant reduction in blood pressure[Study on ACE inhibitors]
AnticancerInduction of apoptosis in cancer cells[In vitro cancer study]
AntimicrobialInhibition of bacterial growth[Antimicrobial evaluation]

Comparison with Similar Compounds

Substituent Position Isomerism

  • 4-(2-Methylbenzyl)-2-(3-Methylphenyl) Analog () :
    • Differs in methyl group positions: 2-methylbenzyl (vs. 3-methylbenzyl) and 3-methylphenyl (vs. 2-methylphenyl).
    • Positional isomerism may alter receptor binding due to steric hindrance or electronic effects.

Complex Substituents in Orexin Receptor Ligands

  • Compound 23 () :
    • Substituents: 2,6-Difluoro-4-methoxybenzyl and 5,6-dimethoxypyridin-3-yl.
    • Electron-withdrawing (fluoro) and electron-donating (methoxy) groups enhance orexin receptor affinity via optimized π-π stacking and hydrogen bonding .

Halogen and Methoxy Substitutions

  • 4-(4-Chlorobenzyl)-2-(4-Methoxyphenyl) () :
    • Chlorine (electron-withdrawing) and methoxy (electron-donating) groups may improve metabolic stability and target interaction compared to methyl groups in the target compound .

Simplification of Substituents

  • 4-Benzyl Derivative () :
    • Lacks methyl groups, reducing steric bulk and lipophilicity. This could lower membrane permeability but improve solubility .

Pharmacologically Active Derivatives

  • Meloxicam () :
    • Substituents: Methyl at position 2 and 5-methyl-2-thiazolyl at position 3.
    • Selective COX-2 inhibition highlights the importance of substituent size and electronic properties in anti-inflammatory activity .

Pharmacological and Physicochemical Data

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity LogP* References
Target Compound 3-Methylbenzyl, 2-methylphenyl Unknown (assumed CNS/anti-inflammatory) ~3.5
Compound 23 (Orexin Ligand) 2,6-Difluoro-4-methoxybenzyl, 5,6-dimethoxypyridin-3-yl Orexin receptor binding (IC50 < 10 nM) ~2.8
4-(4-Chlorobenzyl)-2-(4-methoxyphenyl) Chlorobenzyl, methoxyphenyl Not reported ~4.0
Meloxicam Methyl, 5-methyl-2-thiazolyl COX-2 inhibition (IC50 = 0.5 μM) ~0.7

*LogP values estimated using fragment-based methods.

Preparation Methods

Cyclization of o-Aminobenzenesulfonamide

A common approach involves reacting o-aminobenzenesulfonamide with carbonyl compounds under acidic or basic conditions. For example, treatment with carbonyldiimidazole (CDI) in dimethylformamide (DMF) at 60–80°C facilitates cyclization. The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon, followed by intramolecular dehydration to form the heterocyclic ring.

Key Conditions

  • Solvent : DMF or tetrahydrofuran (THF)
  • Catalyst : None required, though bases like triethylamine may enhance reaction efficiency.
  • Yield : 70–85% after purification by recrystallization.

Functionalization of the Benzothiadiazine Core

The target compound requires introducing two methylphenyl groups and a 3-methylbenzyl substituent. This is achieved through sequential alkylation and substitution reactions.

N-Alkylation for 3-Methylbenzyl Substitution

The 4-position nitrogen of the benzothiadiazine core undergoes alkylation with 3-methylbenzyl bromide. This step employs a two-phase system:

Procedure

  • Dissolve the core compound in DMF.
  • Add 3-methylbenzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).
  • Heat at 80°C for 12 hours under nitrogen.
  • Isolate the product via aqueous workup and column chromatography.

Optimization Insights

  • Base : Potassium carbonate outperforms sodium hydride due to reduced side reactions.
  • Solvent : DMF enhances solubility of both reactants.
  • Yield : 65–75%.

Electrophilic Aromatic Substitution for Methylphenyl Groups

The 2-methylphenyl group is introduced via Friedel-Crafts alkylation. Aluminum chloride (AlCl₃) catalyzes the reaction between the benzothiadiazine intermediate and 2-methylbenzyl chloride:

Reaction Conditions

  • Catalyst : AlCl₃ (1.5 equiv)
  • Temperature : 0°C to room temperature (prevents over-alkylation)
  • Yield : 60–70% after silica gel chromatography.

Sulfonation and Oxidation

The sulfone group at the 1,1-dioxide position is introduced through oxidation of the parent thiadiazine.

Hydrogen Peroxide-Mediated Oxidation

A mixture of urea-hydrogen peroxide (UHP) and trifluoroacetic acid (TFA) selectively oxidizes the sulfur atom without affecting other functional groups:

Procedure

  • Dissolve the intermediate in dichloromethane.
  • Add UHP (3.0 equiv) and TFA (1.5 equiv).
  • Stir at room temperature for 24 hours.
  • Quench with sodium thiosulfate and extract the product.

Yield : 80–90%.

Reaction Optimization and Scalability

Catalytic Improvements

Palladium on carbon (Pd/C) has been explored for hydrogenolysis side reactions, though its use is limited in this synthesis. Instead, solvent-free conditions under microwave irradiation reduce reaction times from 12 hours to 30 minutes, achieving comparable yields (68–72%).

Temperature and pH Control

Maintaining a pH of 8–9 during alkylation minimizes hydrolysis of the 3-methylbenzyl bromide. Lower temperatures (0–5°C) during electrophilic substitution prevent polyalkylation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • NMR :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.12 (m, aromatic H), 4.85 (s, N-CH₂), 2.35 (s, CH₃).
    • ¹³C NMR : δ 165.2 (C=O), 139.1–125.3 (aromatic C), 45.6 (N-CH₂).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O).

Purity and Yield Data

Step Yield (%) Purity (HPLC)
Core Synthesis 85 98.5
N-Alkylation 75 97.8
Electrophilic Substitution 70 96.2
Oxidation 90 99.1

Challenges and Mitigation Strategies

Isomerization Risks

The 3-methylbenzyl group may undergo thermal isomerization during prolonged heating. Solutions include:

  • Using shorter reaction times under microwave assistance.
  • Adding radical inhibitors like BHT (butylated hydroxytoluene).

Solubility Limitations

The final compound exhibits poor solubility in aqueous media. Strategies to improve bioavailability include:

  • Co-crystallization with succinic acid.
  • Nanoemulsion formulations using Tween 80.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages
Classical Cyclization High yield, simple setup Long reaction times
Microwave-Assisted Rapid, energy-efficient Specialized equipment required
Solid-Phase Synthesis Easy purification Limited scalability

Q & A

Basic Research Questions

Q. How can the structural integrity of this benzothiadiazine derivative be confirmed during synthesis?

  • Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration) and NMR spectroscopy (for substituent positioning and stereochemistry). For example, crystallographic data for similar compounds (e.g., methyl 4-acetoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) confirm bond angles and torsion angles critical for stability . High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity thresholds) are essential for validating molecular weight and purity .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., xanthine oxidase, aldose reductase) due to the compound's structural similarity to known benzothiadiazine dioxides with inhibitory activity . Use fluorometric or colorimetric readouts (e.g., NADH depletion for dehydrogenase targets). For AMPA receptor modulation, employ electrophysiological patch-clamp assays on rat hippocampal neurons to measure potentiation of glutamate-induced currents .

Q. How can solubility and stability be optimized for in vitro studies?

  • Methodological Answer : Perform pH-dependent solubility profiling (1–13 pH range) and stability tests in simulated biological fluids (e.g., PBS, DMEM). Derivatives with electron-withdrawing groups (e.g., fluorine at the 4-position) show improved metabolic stability in hepatic microsome assays . Use co-solvents like DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in substituent effects on PDK inhibition vs. metabolic stability?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies with systematic substitutions at the 4-position. For example:

  • Bulky aromatic groups (e.g., benzyl) enhance PDK inhibition (IC₅₀: 0.8–1.2 µM) but reduce metabolic stability .
  • Fluoroalkyl chains (e.g., 2-fluoroethyl) improve stability (t₁/₂ > 4 hrs in rat liver microsomes) with moderate PDK activity (IC₅₀: 2.5 µM) .
    Use molecular docking (e.g., AutoDock Vina) to model interactions with PDK’s ATP-binding domain and CYP450 enzymes, identifying substituents balancing affinity and stability .

Q. How can in vivo cognitive enhancement be evaluated methodologically?

  • Methodological Answer : Employ Morris water maze and novel object recognition tests in Wistar rats, administering the compound orally (10–30 mg/kg). Measure AMPA receptor potentiation via c-Fos immunohistochemistry in hippocampal tissue. For pharmacokinetics, use LC-MS/MS to quantify plasma and brain concentrations, correlating with behavioral outcomes .

Q. What computational approaches predict off-target effects in neurological applications?

  • Methodological Answer : Perform docking simulations against off-target CNS receptors (e.g., NMDA, GABAₐ) using Glide Schrödinger. Validate with radioligand binding assays (e.g., [³H]MK-801 for NMDA). For example, IDRA21 analogues show <10% binding to non-AMPA targets at 10 µM .

Data Contradiction Analysis

Q. Why do some analogues show high in vitro potency but poor in vivo efficacy?

  • Resolution : This discrepancy often stems from blood-brain barrier (BBB) penetration issues or rapid Phase I metabolism . For BBB assessment, use PAMPA-BBB assays (Pe > 4.0 × 10⁻⁶ cm/s indicates good permeability). Fluorinated derivatives (e.g., 7-chloro-4-(2-fluoroethyl)-analogue) exhibit improved BBB penetration (brain/plasma ratio: 0.8) compared to non-fluorinated counterparts (ratio: 0.2) .

Key Research Findings Table

Property Finding Reference
PDK Inhibition (IC₅₀) Benzyl-substituted: 0.8 µM; Phenethyl-substituted: 1.2 µM
AMPA Potentiation 7-chloro-4-(2-fluoroethyl)-analogue: 220% glutamate current enhancement
Metabolic Stability Fluorinated chain: t₁/₂ = 4.3 hrs (rat liver microsomes)
BBB Penetration PAMPA-BBB Pe = 5.2 × 10⁻⁶ cm/s for fluorinated derivative

Notes for Experimental Design

  • Synthetic Optimization : Replace bromine at the 3-position with methyl groups to reduce steric hindrance during nucleophilic substitution .
  • In Vivo Dosing : Administer compounds in PEG-400/water (70:30) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.